1-METHYL EMODIN - 3775-08-4

1-METHYL EMODIN

Catalog Number: EVT-385363
CAS Number: 3775-08-4
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione is a natural product found in Neobulgaria pura, Penicillium, and other organisms with data available.
Overview

1-Methyl emodin is a naturally occurring compound that belongs to the anthraquinone family, which is primarily derived from various plant sources. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is structurally similar to emodin, differing only by the presence of a methyl group at the first position of the anthraquinone ring.

Source

1-Methyl emodin can be extracted from several medicinal plants, particularly those belonging to the genus Rhamnus and Polygonum. These plants are traditionally used in various cultures for their therapeutic properties. The extraction process typically involves solvent extraction methods where organic solvents are used to isolate the compound from plant materials.

Classification

1-Methyl emodin is classified as an anthraquinone derivative. Anthraquinones are a class of compounds known for their diverse biological activities and are often studied for their medicinal properties. This compound can be further categorized under secondary metabolites, which play significant roles in plant defense mechanisms and possess various health benefits.

Synthesis Analysis

Methods

The synthesis of 1-methyl emodin can be achieved through several methods, primarily focusing on chemical modifications of emodin or related compounds.

  1. Methylation of Emodin: One common method involves the methylation of emodin using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically requires reflux conditions and can yield 1-methyl emodin with good purity.
  2. Biotransformation: Another approach is through biotransformation using microbial systems that can selectively methylate compounds. This method is environmentally friendly and can produce the compound in a more natural form.

Technical Details

The methylation reaction generally follows these steps:

  • Dissolve emodin in an appropriate solvent (e.g., dimethylformamide).
  • Add the methylating agent and base.
  • Heat under reflux for several hours.
  • Purify the product using column chromatography to obtain 1-methyl emodin.
Molecular Structure Analysis

Structure

1-Methyl emodin has a molecular formula of C16H12O5C_{16}H_{12}O_5 and a molecular weight of approximately 284.26 g/mol. The structure consists of three fused benzene rings with hydroxyl groups at specific positions, contributing to its biological activity.

Data

  • Chemical Structure: The compound features a characteristic anthraquinone backbone with a methyl group at the first position.
  • Melting Point: The melting point of 1-methyl emodin is reported to be around 210 °C.
  • Solubility: It is relatively soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Chemical Reactions Analysis

Reactions

1-Methyl emodin participates in various chemical reactions typical of anthraquinones, including:

  • Reduction Reactions: It can undergo reduction to form dihydro derivatives, which may exhibit altered biological activities.
  • Oxidation Reactions: Under oxidative conditions, it may form reactive oxygen species that contribute to its anticancer properties.

Technical Details

The reactivity of 1-methyl emodin can be explored through:

  • Reductive Conditions: Using reducing agents like sodium borohydride to convert it into corresponding alcohols.
  • Oxidative Conditions: Employing oxidizing agents such as potassium permanganate to study its oxidative degradation pathways.
Mechanism of Action

Process

The biological activity of 1-methyl emodin is attributed to its interaction with various cellular targets. It has been shown to inhibit certain enzymes involved in inflammatory pathways and can induce apoptosis in cancer cells.

Data

  • Anticancer Activity: Studies indicate that 1-methyl emodin can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways like NF-kB and MAPK.
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: 1-Methyl emodin typically appears as a yellow crystalline solid.
  • Odor: It has little to no distinctive odor.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong oxidizing agents and bases, which may alter its structure.
Applications

Scientific Uses

1-Methyl emodin has potential applications in various fields:

  • Pharmaceutical Research: Due to its anticancer and anti-inflammatory properties, it is being investigated as a lead compound for drug development.
  • Natural Product Chemistry: It serves as a model compound for studying anthraquinone derivatives and their modifications.
  • Agricultural Science: Its role as a plant secondary metabolite makes it relevant in studies related to plant defense mechanisms against pathogens.
Biosynthesis and Enzymatic Pathways of 1-Methyl Emodin

Methyltransferase-Mediated Biosynthesis in Aspergillus Species

1-Methyl emodin (physcion) is biosynthesized primarily through site-specific O-methylation of emodin, catalyzed by specialized methyltransferases in fungi. In Aspergillus terreus, the enzyme GedA (Emodin-O-methyltransferase) has been functionally characterized as a class II OMT that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C1 hydroxyl of emodin to yield questin (8-O-methylemodin). Structural studies of GedA (PDB ID: 7WH9) reveal a homohexameric quaternary structure (322 kDa total mass; 53.6 kDa subunits) with each monomer adopting a Rossmann fold for SAM cofactor binding [3] [6]. The enzyme exhibits exceptional substrate specificity (Km = 3.4 × 10−7 M for emodin) and operates via a catalytic triad comprising E446 (general base), H373 (general acid), and D374 (stabilizes anthraquinone conformation by preventing intramolecular hydrogen bonding) [3].

Table 1: Key Biochemical Properties of GedA Methyltransferase from A. terreus

PropertyValueMethod of Determination
Native Molecular Weight322 kDaGel filtration
Subunit Molecular Weight53.6 kDaSDS-PAGE
Isoelectric Point (pI)4.4Isoelectric focusing
Optimal pH7–8Enzymatic activity assays
Km (emodin)3.4 × 10−7 MMichaelis-Menten kinetics
Km (SAM)4.1 × 10−6 MMichaelis-Menten kinetics

Genomic analyses confirm that gedA resides within the geodin biosynthetic gene cluster (BGC), which also encodes a non-reducing polyketide synthase (NR-PKS; GedC), a metallo-β-lactamase-type thioesterase (GedB), and tailoring enzymes. Heterologous expression of this cluster in Aspergillus nidulans reconstitutes the pathway from acetyl-CoA to 1-methyl emodin derivatives, validating the enzymatic sequence [1] [3].

Role of O-Methyltransferases in Site-Specific Methylation of Emodin Derivatives

Regiospecific methylation of emodin is governed by structurally divergent O-methyltransferases (OMTs) that precisely target distinct hydroxyl groups. GedA exclusively methylates the C1 position (yielding questin), whereas physcion-forming OMTs target C3. In Cortinarius basidiomycetes, phylogenetically distinct OMTs produce physcion (C3-methyl emodin) or dermolutein (C8-methyl endocrocin), demonstrating stringent regiocontrol not observed in ascomycete homologs [5]. Structural determinants of this specificity include:

  • Substrate-binding pocket architecture: Steric constraints exclude C3-methylated emodin derivatives from GedA’s active site [3].
  • Cofactor positioning: SAM orientation relative to the anthraquinone nucleus dictates nucleophilic attack geometry [5].
  • Hydrogen-bonding networks: Residues like D374 in GedA enforce conformational rigidity in emodin, positioning C1 for methylation [3].

Table 2: Regiospecific Methylation Products of Emodin and Derivatives

SubstrateEnzymeMethylation SiteProductBiological Source
EmodinGedAC1-OHQuestinAspergillus terreus
EmodinCsOMT3C3-OHPhyscionCortinarius semisanguineus
EndocrocinCkOMT5C8-OHDermoluteinCortinarius sp. KIS-3

Enzyme engineering studies confirm that single-point mutations can alter regioselectivity. For example, substituting GedA’s D374 with alanine reduces activity by >90% by permitting emodin to adopt non-productive conformations [3]. Such precision enables biosynthesis of diverse anthraquinones from identical polyketide precursors.

Evolutionary Conservation of Anthraquinone Methylation Pathways in Fungi and Plants

Fungal and plant lineages have evolved convergent enzymatic strategies for anthraquinone methylation despite lacking genetic orthology. Fungal OMTs (e.g., GedA) belong to class II methyltransferases with characteristic Rossmann folds, while plant physcion synthases (e.g., from Rheum palmatum) derive from distinct S-adenosylmethionine-dependent methyltransferase families [5] [9]. Key evolutionary insights include:

  • Independent gene clustering: Fungal anthraquinone BGCs (e.g., ged cluster) are horizontally acquired genomic islands absent in plants [1] [9].
  • Non-orthologous enzyme recruitment: Basidiomycete OMTs in Cortinarius lack sequence similarity (<25% identity) to ascomycete counterparts like GedA, yet catalyze analogous C-methylations [5].
  • Pathway modularity: Plant pathways employ iterative type III PKSs (e.g., octaketide synthases) with integrated cyclization domains, whereas fungi use modular NR-PKS-TE di-domains (e.g., GedC-GedB) for chain release [1] [9].

Phylogenomic analyses reveal that OMTs targeting emodin evolved ≥3 times independently: in ascomycetes (e.g., Aspergillus), basidiomycetes (e.g., Cortinarius), and angiosperms (e.g., Rheum). This parallel evolution underscores the selective advantage of methylated anthraquinones in UV protection, antimicrobial defense, and ecological interactions [5] [9].

Table 3: Evolutionary Divergence in Anthraquinone Biosynthetic Pathways

FeatureFungiPlants
Core PKS TypeNon-reducing type I PKS (e.g., GedC)Type III PKS (chalcone synthase-like)
Chain Release MechanismMβL-thioesterase (e.g., GedB)Spontaneous cyclization
OMT ClassClass II (Rossmann fold)SAM-dependent, non-class II
Gene OrganizationClustered BGCs (e.g., ged cluster)Dispersed chromosomal loci
Regulatory ControlPathway-specific transcription factorsDevelopmental/hormonal cues

Properties

CAS Number

3775-08-4

Product Name

1-METHYL EMODIN

IUPAC Name

1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3

InChI Key

IKIAXVIGUJMLHC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O

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